molecular formula C20H17FN4OS B2929395 6-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1358946-99-2

6-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2929395
CAS No.: 1358946-99-2
M. Wt: 380.44
InChI Key: PIYMTNWZKOFFHM-UHFFFAOYSA-N
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Description

The compound 6-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one features a pyrazolo[4,3-d]pyrimidin-7-one core, a bicyclic heterocyclic system with nitrogen atoms at positions 1, 3, 5, and 5. Key substituents include:

  • 1-Methyl group: Enhances metabolic stability by reducing oxidative deamination.
  • 5-[(4-Fluorophenyl)methyl]sulfanyl: The fluorinated benzylthio group may optimize receptor binding via hydrophobic interactions and electron-withdrawing effects .

Properties

IUPAC Name

6-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4OS/c1-24-18-17(11-22-24)23-20(27-13-15-7-9-16(21)10-8-15)25(19(18)26)12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYMTNWZKOFFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyrazole derivative with a pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as acetic anhydride and pyridine, under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acetic anhydride, pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

6-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key analogs and their pharmacological/physicochemical properties:

Compound Name Core Structure Key Substituents Target/Activity Key Data/Notes
Target Compound Pyrazolo[4,3-d]pyrimidin-7-one 1-Methyl, 6-benzyl, 5-[(4-fluorophenyl)methyl]sulfanyl Adenosine A1 antagonist (inferred) Structural similarity to adenosine antagonists; fluorophenyl enhances binding
5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one () Pyrazolo[4,3-d]pyrimidin-7-one 5-(2-Ethoxyphenyl), 3-propyl PDE5 inhibitor (sildenafil analog) Used in phosphodiesterase assays; ethoxy group critical for PDE5 affinity
5-{[(4-Chlorophenyl)sulfanyl]methyl}-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one () Pyrazolo[1,5-a]pyrimidin-7-one 5-[(4-chlorophenyl)thio]methyl, 2-ethyl, 3-(4-fluorophenyl) Undisclosed (structural data available) logP = 5.27, logSw = -6.02; high lipophilicity, low solubility
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one () Pyrazolo[1,5-a]pyrimidin-7-one 5-(3,5-bis(trifluoromethyl)phenyl), 2-(4-methoxyphenyl) Undisclosed (likely kinase inhibitor) Trifluoromethyl groups increase electron-withdrawing effects and lipophilicity
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one () Pyrazolo[3,4-d]pyrimidin-4-one 6-tert-butyl, 1-(4-fluoro-2-hydroxyphenyl) Undisclosed Hydroxyl group improves solubility; tert-butyl adds steric bulk

Key Insights

Core Structure Variations: Pyrazolo[4,3-d]pyrimidin-7-ones (Target, ) are associated with adenosine/PDE receptor modulation.

Substituent Effects :

  • Fluorophenyl Groups : The target’s 4-fluorophenyl group balances hydrophobicity and electronic effects, unlike chlorophenyl () or trifluoromethylphenyl () derivatives.
  • Sulfanyl vs. Ether/Oxygen Substituents : The benzylthio group in the target may enhance receptor binding compared to ethoxyphenyl () due to sulfur’s polarizability.

Physicochemical Properties :

  • The target’s benzyl and fluorophenyl groups likely increase logP (~4–5 estimated) compared to hydroxyl-containing analogs (e.g., : logP ~3–4).
  • Solubility is expected to be low (logSw ~-6, similar to ), necessitating formulation optimization.

Biological Activity

6-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects based on diverse research findings.

  • Molecular Formula : C24H25FN4O5
  • Molecular Weight : 468.48 g/mol
  • IUPAC Name : 6-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

This compound features a pyrazolo[4,3-d]pyrimidine scaffold which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant anticancer properties. For instance:

  • In vitro Studies : Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine can induce apoptosis in various cancer cell lines at low micromolar concentrations. A notable example includes the compound 1a which had an IC50 of 2.24 µM against A549 lung cancer cells compared to 9.20 µM for doxorubicin, a standard chemotherapy drug .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1aA5492.24Apoptosis induction
1dMCF-71.74Apoptosis induction
DoxorubicinA5499.20DNA intercalation

The compounds were tested using the MTT assay to evaluate their cytotoxic effects.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities. It is classified among enzyme inhibitors and has shown potential in various assays targeting specific enzymes related to cancer progression and other diseases .

Pharmacological Effects

In addition to anticancer activity, compounds similar to 6-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one have been investigated for their anti-inflammatory and antiviral properties:

  • Anti-inflammatory Activity : Some studies suggest that modifications in the pyrazolo scaffold can enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Antiviral Properties : The compound's structure indicates potential activity against viral enzymes; however, specific studies are needed to validate these claims.

Case Studies

A study published in Drug Target Insights highlighted the synthesis and evaluation of various pyrazolo derivatives including those structurally related to the target compound . The study provided insights into structure-activity relationships (SAR) that could guide future drug development efforts.

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